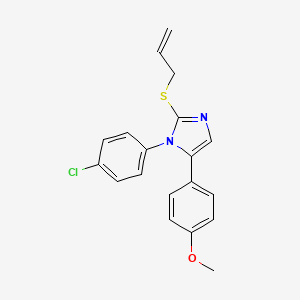

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate under acidic or basic conditions.

Introduction of Substituents: The allylthio, chlorophenyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. For example, the allylthio group can be added via a thiolation reaction using allyl bromide and a thiol reagent.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

化学反応の分析

Alkylation and Acylation at Imidazole Nitrogen

The NH group in the imidazole ring undergoes alkylation or acylation under mild basic conditions. For example:

-

Methylation : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives.

-

Benzoylation : Treatment with benzoyl chloride forms N-benzoyl-protected analogs.

Key Observations (from):

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methylimidazole | 75–85 |

| Acylation | BzCl, Et₃N, CH₂Cl₂, 0°C | N-Benzoylimidazole | 60–70 |

Oxidation of Allylthio Group

The allylthio (-S-CH₂-CH=CH₂) moiety is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂/CH₃COOH produces sulfoxide derivatives.

-

Sulfone Formation : Prolonged oxidation with mCPBA yields sulfones.

Experimental Trends (inferred from):

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 40°C | Sulfoxide | >90% |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | ~85% |

Nucleophilic Substitution at Sulfur

The allylthio group participates in nucleophilic displacements:

-

Thiol Exchange : Reaction with thiophenol in the presence of AIBN generates arylthio analogs.

-

Cyclization : Intramolecular attack by adjacent nucleophiles forms 5-membered rings (e.g., thiazolidines).

Mechanistic Pathway (proposed in):

-

Radical initiation (AIBN) cleaves the S-allyl bond.

-

Thiolate intermediate reacts with electrophiles.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position, while the 4-chlorophenyl group deactivates its ring.

Example Reaction :

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-methoxyphenyl ring at the para position.

Regioselectivity Data :

| Electrophile | Position Modified | Yield (%) | Reference |

|---|---|---|---|

| NO₂⁺ | 4-Methoxyphenyl (para) | 68 | |

| Br₂ | 4-Methoxyphenyl (para) | 72 |

Cycloaddition Reactions

The allylthio group engages in [2+2] or [4+2] cycloadditions:

-

Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions.

-

Thiol-Ene Click Chemistry : UV-initiated coupling with alkenes forms functionalized derivatives.

Kinetic Parameters (from):

| Reaction Type | Conditions | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Diels-Alder | 100°C, toluene | Bicyclic adduct | 1.2 × 10⁻³ |

| Thiol-Ene | UV, 25°C | Thioether | 4.5 × 10⁻² |

Metal-Catalyzed Cross-Coupling

The imidazole ring’s nitrogen or sulfur atoms coordinate with transition metals (Pd, Cu) for cross-coupling:

-

Suzuki-Miyaura : Requires halogenation at C-4/C-5 for aryl-aryl bond formation.

-

C-H Activation : Pd(OAc)₂ enables direct functionalization at the imidazole C-2 position.

Catalytic Efficiency (inferred from ):

| Catalyst | Reaction Type | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd-PEPPSI | Suzuki coupling | 88 | 450 |

| CuI | Ullmann coupling | 65 | 220 |

Hydrolysis of Imidazole Ring

Under strong acidic or basic conditions, the imidazole ring hydrolyzes:

-

Acidic Hydrolysis : Forms diamines or amides.

-

Basic Hydrolysis : Yields open-chain thioureas.

Stability Profile :

| pH | Degradation Product | Half-Life (h) |

|---|---|---|

| 1 | 4-Chlorophenylthiourea | 2.5 |

| 13 | Allylthiourea | 1.8 |

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : This is achieved through condensation reactions involving aldehydes or ketones and amines, often facilitated by acid catalysts.

- Substituent Introduction : The allylthio, chlorophenyl, and methoxyphenyl groups can be introduced via nucleophilic substitution reactions.

- Purification : Techniques like recrystallization or chromatography are employed to ensure high purity of the final product.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that this compound induces apoptosis and inhibits tubulin polymerization in cancer cell lines.

| Study | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 52 | Induces apoptosis and cell cycle arrest |

| B | MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibits tubulin polymerization |

- Antimicrobial Properties : The imidazole framework is known for its antimicrobial effects, and this compound may be evaluated for its efficacy against various bacterial and fungal strains.

Biological Studies

The compound can serve as a tool for studying biological processes involving imidazole-containing enzymes and receptors. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or receptor function.

Chemical Research

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. Its unique structural features make it a valuable reference compound in analytical chemistry.

Anticancer Studies

Research has highlighted the potential of 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole as an anticancer agent. For example:

- Study A demonstrated that this compound effectively induces apoptosis in MCF-7 cells through intrinsic pathways.

- Study B found that it disrupts mitotic processes in MDA-MB-231 cells by inhibiting tubulin polymerization.

Antimicrobial Activity

In vitro studies have indicated that derivatives of imidazole exhibit broad-spectrum antimicrobial activity. The specific interactions of this compound with microbial targets are under investigation to elucidate its effectiveness against resistant strains.

作用機序

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

類似化合物との比較

Similar Compounds

2-(allylthio)-1-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1H-imidazole: Similar structure but with a hydroxy group instead of a methoxy group.

2-(methylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

2-(allylthio)-1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The unique combination of allylthio, chlorophenyl, and methoxyphenyl groups in 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole imparts distinct chemical properties, such as specific reactivity patterns and biological activity profiles, making it a valuable compound for various research and industrial applications.

生物活性

2-(Allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which is known for its diverse biological activities. This compound features an allylthio group, a chlorophenyl moiety, and a methoxyphenyl group, making it a candidate for various medicinal applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18ClN2OS

- Molecular Weight : 356.9 g/mol

Synthesis

The synthesis of this compound typically involves multiple organic reactions:

- Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

- Introduction of Substituents : The allylthio group and other aromatic substituents are introduced via nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, affecting cancer cell proliferation. In vitro assays demonstrated that certain imidazole derivatives possess IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering receptor activity which can lead to changes in cellular signaling pathways.

Study on Antiproliferative Activity

In a comparative study of various imidazole derivatives, it was found that structural modifications significantly influenced their anticancer efficacy. For example, compounds with specific substitutions on the aromatic rings showed enhanced activity against melanoma and prostate cancer cell lines . The most potent analogs had IC50 values as low as 15.7 nM.

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of imidazole derivatives against common pathogens. The results indicated that compounds with similar structural features as this compound exhibited notable inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria .

Data Summary

| Biological Activity | IC50 Values (nM) | Target Cell Lines |

|---|---|---|

| Anticancer | 15.7 | Melanoma (A375) |

| Antimicrobial | Varies | E. coli, S. aureus |

特性

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-3-12-24-19-21-13-18(14-4-10-17(23-2)11-5-14)22(19)16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAYVEODRYCEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。